Product packaging for Methyl 2-((4-methoxybenzyl)amino)benzoate(Cat. No.:)

Methyl 2-((4-methoxybenzyl)amino)benzoate

Cat. No.: B13009407
M. Wt: 271.31 g/mol
InChI Key: XZQAOXPCNYHOEK-UHFFFAOYSA-N
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Description

Methyl 2-((4-methoxybenzyl)amino)benzoate is a chemical compound of interest in organic synthesis and materials science research. It features both benzoate ester and benzylamino functional groups, making it a versatile building block for the development of more complex molecular structures. Compounds within this class are frequently investigated as key intermediates in pharmaceutical development and for the synthesis of advanced functional materials. Specifically, methoxy ester functionalized compounds are utilized in the synthesis of photoluminescent azobenzene dyes, which have applications in the field of advanced photonics, optical data storage, and as light-emitting liquid crystals . The presence of the (4-methoxybenzyl)amino group suggests potential for this compound to be a precursor in the development of substances with specific luminescent or photoswitching properties. Researchers value this chemical for its potential to contribute to innovations in non-linear optics and as a scaffold in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use. All sales are final, and researchers are responsible for verifying the identity and purity of the product for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B13009407 Methyl 2-((4-methoxybenzyl)amino)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methylamino]benzoate

InChI

InChI=1S/C16H17NO3/c1-19-13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16(18)20-2/h3-10,17H,11H2,1-2H3

InChI Key

XZQAOXPCNYHOEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl 2 4 Methoxybenzyl Amino Benzoate

Targeted Synthesis Approaches for Methyl 2-((4-methoxybenzyl)amino)benzoate and Related Analogues

The construction of the this compound scaffold and its derivatives can be accomplished through several key synthetic strategies, including multicomponent reactions, classical amidation and esterification, reductive amination, and modern palladium-catalyzed coupling reactions.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like this compound analogs in a single step from readily available starting materials. The Ugi three-component reaction (U-3CR) is a notable example. In a relevant study, the reaction of substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide in methanol (B129727) at room temperature for 24 hours yielded a series of N-substituted anthranilic acid derivatives. researchgate.net This approach highlights the power of MCRs in generating molecular diversity. For instance, the reaction between an appropriate aldehyde, an amine, a carboxylic acid, and an isocyanide can, in principle, be adapted to directly synthesize the target compound or its close analogs.

A representative Ugi-type reaction leading to a related structure is depicted below:

Reactant 1Reactant 2Reactant 3SolventProduct
Substituted BenzaldehydeAnthranilic AcidCyclohexyl IsocyanideMethanolMethyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate

Table 1: Example of a Multicomponent Reaction for the Synthesis of N-substituted Anthranilic Acid Derivatives. researchgate.net

Amidation and Esterification Pathways

Traditional amidation and esterification reactions represent a more classical, stepwise approach to the synthesis of this compound. This would typically involve two distinct steps: the formation of the amide bond followed by esterification, or vice versa.

One potential pathway begins with the N-acylation of 4-methoxybenzylamine (B45378) with a derivative of 2-carboxybenzoyl chloride, followed by esterification of the resulting carboxylic acid with methanol. Alternatively, the synthesis could commence with the esterification of 2-aminobenzoic acid (anthranilic acid) to form methyl anthranilate. This intermediate can then undergo an amidation reaction with a 4-methoxybenzyl halide or a related electrophile.

Recent advancements have focused on developing more sustainable methods. For example, a metal and base-free direct amidation of esters using water as a green solvent has been reported. nih.gov In this method, various esters were reacted with amines at 110 °C in water for 12 hours. nih.gov For instance, the reaction of 4-methoxybenzylamine with 2-methyl phenyl benzoate (B1203000) yielded the corresponding amide in 55% yield. nih.gov This highlights the potential for environmentally benign approaches to forming the crucial amide linkage in the target molecule.

Reductive Amination Protocols

Reductive amination provides a powerful and widely used method for the formation of C-N bonds and is a viable route for synthesizing this compound. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would typically involve the reaction of methyl 2-aminobenzoate (B8764639) with 4-methoxybenzaldehyde. The initially formed imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. youtube.comorganic-chemistry.org One-pot procedures are common, where the aldehyde, amine, and a mild reducing agent like sodium cyanoborohydride are mixed together. youtube.com The pH of the reaction is often maintained in a slightly acidic range to facilitate imine formation without significantly hydrolyzing it. youtube.com

A study on the reductive amination of 7-methoxy-2-[4-(methoxy)phenyl)-1-benzofuran-5-carboxaldehyde with various amines in ethylene (B1197577) dichloride with a catalytic amount of acetic acid demonstrated the formation of secondary amines. researchgate.net A similar strategy could be applied to the synthesis of the target compound. Another approach involves the use of metallic magnesium in methanol with a triethylamine-acetic acid buffer, which has been shown to be effective for the reductive amination of carbonyl compounds with primary amines, yielding pure secondary amines. psu.edu

Carbonyl CompoundAmineReducing AgentProduct
4-MethoxybenzaldehydeMethyl 2-aminobenzoateSodium CyanoborohydrideThis compound
Ketone/AldehydePrimary AmineMagnesium in MethanolSecondary Amine

Table 2: General Examples of Reductive Amination Reactions.

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a highly efficient and general method for the formation of carbon-nitrogen bonds. This strategy is well-suited for the synthesis of N-aryl and N-alkyl amines, making it a powerful tool for constructing this compound.

The synthesis would involve the coupling of an aryl halide or triflate (e.g., methyl 2-bromobenzoate) with an amine (4-methoxybenzylamine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can range from simple tri-tert-butylphosphine (B79228) to more complex biaryl phosphine ligands.

Researchers have developed palladium precatalysts based on N-substituted 2-aminobiphenylpalladium methanesulfonate, which have proven to be highly effective in C-N cross-coupling reactions. nih.govnih.gov These precatalysts are activated under the reaction conditions to generate the active Pd(0) species. The general reaction involves an aryl halide, an amine, a palladium precatalyst, a ligand, and a base in a suitable solvent, typically an ether or an aromatic hydrocarbon, heated to an elevated temperature.

Aryl HalideAmineCatalyst SystemProduct
Methyl 2-bromobenzoate (B1222928)4-MethoxybenzylaminePd(OAc)₂ / Phosphine Ligand / BaseThis compound
Heteroaryl Halides(E)-1-methoxy-1-trimethylsiloxypropenePalladium CatalystMethyl 2-(heteroaryl)propanoates

Table 3: Examples of Palladium-Catalyzed Coupling Reactions. researchgate.net

Mechanistic Investigations of Synthetic Pathways Involving this compound Precursors

Understanding the mechanisms of the reactions used to synthesize this compound and its precursors is crucial for optimizing reaction conditions and improving yields.

Elucidation of Reaction Kinetics

In a study on the aminolysis of 2,4-dinitrophenyl X-substituted benzoates with alicyclic secondary amines in acetonitrile (B52724), second-order rate constants were determined. nih.gov The reaction was found to proceed via a concerted mechanism, where the nucleophilic attack of the amine and the departure of the leaving group occur in a single step. nih.gov This is in contrast to reactions in protic solvents like water, where a stepwise mechanism involving a zwitterionic tetrahedral intermediate is often observed. The change in mechanism is attributed to the decreased stability of the charged intermediate in the aprotic acetonitrile solvent. nih.gov

A linear Brønsted-type plot with a βnuc value of 0.40 was observed for the aminolysis of 2,4-dinitrophenyl benzoate, suggesting that the bond formation between the amine and the carbonyl carbon is not significantly advanced in the transition state. nih.gov Furthermore, a Hammett plot for the reaction of Y-substituted phenyl benzoates with piperidine (B6355638) gave a large positive ρY value of 3.54, indicating that the leaving group departure is part of the rate-determining step. nih.gov These kinetic data are crucial for understanding the factors that influence the rate and efficiency of the C-N bond formation in the synthesis of N-aryl anthranilate derivatives.

Theoretical Studies of Reaction Mechanisms

While theoretical studies focusing exclusively on this compound are not prominent in the literature, the reaction mechanisms for its synthesis can be understood through extensive computational and mechanistic studies of related C-N cross-coupling reactions, primarily the Buchwald-Hartwig amination. wikipedia.orgnih.gov This reaction, catalyzed by palladium, is a powerful method for forming C(sp²)-N bonds. nih.gov

The generally accepted catalytic cycle for the Buchwald-Hartwig amination serves as a foundational theoretical model. numberanalytics.com It involves several key steps:

Reductive Elimination: An active Pd(0) catalyst is generated from a Pd(II) precatalyst. wuxiapptec.com

Oxidative Addition: The Pd(0) complex reacts with the aryl halide (e.g., methyl 2-bromobenzoate) to form an arylpalladium(II) halide complex. numberanalytics.com

Ligand Exchange: The halide on the palladium complex is replaced by the amine (e.g., 4-methoxybenzylamine), a step often facilitated by a base. numberanalytics.com

Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst. numberanalytics.comwuxiapptec.com

Theoretical investigations, including Density Functional Theory (DFT) studies on related systems, have been crucial in elucidating the nuances of this cycle. acs.org For instance, mechanistic studies have revealed that the reaction pathway can diverge depending on the type of phosphine ligand used (monodentate vs. bidentate). wikipedia.org Furthermore, recent research has provided evidence for "cocktail"-type catalysis in Buchwald-Hartwig reactions, where multiple catalytic centers, including palladium complexes, clusters, and nanoparticles, may operate simultaneously within the reaction mixture to facilitate the transformation. researchgate.net These theoretical frameworks are essential for rationalizing reaction outcomes and designing more efficient synthetic protocols.

Catalytic Systems in the Synthesis and Modification of this compound Scaffolds

The synthesis of scaffolds like this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two main strategies are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. wikipedia.orgacsgcipr.org

The Buchwald-Hartwig amination is exceptionally versatile, with several "generations" of catalytic systems developed since its inception in the mid-1990s. wikipedia.orgnumberanalytics.com These systems consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. The choice of ligand is critical to the success of the reaction. numberanalytics.com

Phosphine Ligands: Early systems used simple triarylphosphines. More advanced systems utilize bulky, electron-rich monodentate phosphine ligands (e.g., P(t-Bu)₃, XPhos) and bidentate phosphine ligands (e.g., BINAP, DPEphos, DPPF), which can stabilize palladium intermediates and promote higher catalytic activity, allowing for the coupling of a wider range of substrates under milder conditions. wikipedia.orgnumberanalytics.comnih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines, offering strong σ-donation and forming robust bonds with palladium, which can lead to highly stable and active catalysts. researchgate.netnih.gov

The Ullmann condensation, an older method, typically requires harsher conditions but has seen a resurgence with the development of modern ligand-assisted protocols that allow the reaction to proceed at lower temperatures. acsgcipr.orgnih.gov These systems often use a copper(I) or copper(0) source with ligands like phenanthrolines or diamines. mdpi.comnih.gov

The selection of the catalytic system, including the metal, ligand, and base, is crucial for achieving high yields. The following table illustrates the optimization of a representative Buchwald-Hartwig amination of bromobenzene (B47551) with a secondary amine, highlighting the impact of different components on the reaction outcome.

Table 1: Optimization of reaction conditions for a representative palladium-catalyzed amination. Data derived from studies on similar systems. acs.org

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves optimizing reactions to reduce waste, energy consumption, and the use of hazardous materials. acsgcipr.org Key strategies include the use of solvent-free conditions and alternative energy sources like microwaves.

Performing reactions without a solvent minimizes waste and can simplify product purification. This approach is particularly beneficial for large-scale industrial production. researchgate.net For C-N bond formation, solvent-free conditions can be highly effective. For example, the Strecker synthesis of α-aminonitriles from aldehydes and amines proceeds rapidly and in high yield without any solvent. organic-chemistry.org Similarly, N,N'-bis(arylmethylidene)arylmethanediamines have been synthesized efficiently by reacting aromatic aldehydes with hexamethyldisilazane (B44280) under solvent-free and mild conditions. researchgate.net These examples suggest that a solvent-free approach, potentially involving the neat reaction of methyl 2-halobenzoate with 4-methoxybenzylamine in the presence of a suitable catalyst and base, could be a viable green route to this compound.

Microwave-assisted synthesis has become a valuable tool in green chemistry, offering significant advantages over conventional heating methods. beilstein-journals.org By directly heating the reactants, microwave irradiation leads to rapid temperature increases, uniform heating, and often dramatic reductions in reaction times from hours to minutes. beilstein-journals.orgugm.ac.id This can also lead to higher product yields and reduced side-product formation. beilstein-journals.org

The Ullmann condensation, which traditionally requires high temperatures, is particularly amenable to microwave assistance. nih.govmdpi.com Studies have shown that microwave irradiation can facilitate the copper-catalyzed coupling of aryl halides with amines and other nucleophiles, often in greener solvents like water or under solvent-free conditions. mdpi.comnih.gov The following table compares conventional heating with microwave-assisted synthesis for a model Ullmann macrocyclization, demonstrating the improvements in reaction time and yield.

Table 2: Comparison of conventional heating and microwave irradiation for a representative Ullmann coupling reaction. Data adapted from a study on diaryl ether macrocyclization. nih.gov

Process Optimization for Enhanced Yield and Selectivity in this compound Production

Optimizing the production of this compound requires careful manipulation of several reaction parameters to maximize yield and selectivity while minimizing costs and environmental impact. numberanalytics.com For a Buchwald-Hartwig amination, the key variables include the choice of reactants, catalyst system, base, and reaction conditions. numberanalytics.com

Substrates: The reactivity of the aryl halide is a critical factor. For Buchwald-Hartwig reactions, the general reactivity trend is often Ar-Br > Ar-Cl > Ar-I. wuxiapptec.com Although aryl iodides are highly reactive in oxidative addition, the iodide anion formed can sometimes inhibit the catalyst. wuxiapptec.com Therefore, methyl 2-bromobenzoate would likely be a preferred starting material over the iodo- or chloro-analogs.

Catalyst and Ligand: As discussed in section 2.3, the choice of palladium precatalyst and ligand profoundly impacts efficiency. Screening a variety of ligands, from bulky phosphines like XPhos to NHCs, is essential to identify the most active system for this specific transformation. numberanalytics.com Catalyst loading is another optimization point; it should be minimized to reduce costs without compromising reaction rate or completion. numberanalytics.comacsgcipr.org

Base and Solvent: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly affect the reaction rate. numberanalytics.com Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. numberanalytics.com The solvent must be capable of solubilizing the reactants and catalyst complex, with polar aprotic solvents like toluene, dioxane, or DMF being common choices. numberanalytics.com

Temperature: Reaction temperature must be optimized to balance reaction rate with catalyst stability and selectivity. numberanalytics.com While higher temperatures can increase rates, they may also lead to catalyst degradation or the formation of undesired side products. numberanalytics.com

The following table summarizes how these parameters can be varied to optimize a typical C-N coupling reaction.

Table 3: Key Parameters for Optimization of Buchwald-Hartwig Amination Reactions.

Advanced Structural Characterization and Spectroscopic Analysis of Methyl 2 4 Methoxybenzyl Amino Benzoate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of Methyl 2-((4-methoxybenzyl)amino)benzoate in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's framework.

In the ¹H NMR spectrum, characteristic signals confirm the presence of all key proton-containing groups. The protons of the -NH group typically appear as a singlet in the range of δ 8.50–8.60 ppm. Aromatic protons are observed as a series of multiplets in the downfield region of the spectrum. The methyl protons of the ester group (-COOCH₃) and the methoxy (B1213986) group (-OCH₃) each present as sharp singlets, with the methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group also appearing as a distinct singlet.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum displays signals for each unique carbon atom, including the carbonyl carbon of the ester group, the aromatic carbons of the two benzene (B151609) rings, the methyl carbons of the ester and methoxy groups, and the methylene carbon. The chemical shifts of these signals are indicative of their electronic environments and neighboring atoms.

Table 1: Representative ¹H NMR Spectral Data

Proton Type Chemical Shift (δ, ppm) Multiplicity
-NH 8.50 - 8.60 Singlet
Aromatic (Ar-H) Multiplet Multiplet
Methylene (-CH₂-) Singlet Singlet
Methyl Ester (-OCH₃) Singlet Singlet
Methoxy (-OCH₃) Singlet Singlet

Table 2: Representative ¹³C NMR Spectral Data

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O) Downfield region
Aromatic (Ar-C) Downfield region
Methylene (-CH₂-) Aliphatic region
Methyl Ester (-OCH₃) Aliphatic region

Mass Spectrometry (MS) Applications in the Characterization of this compound and its Derivatives

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight. The molecular formula of this compound is C₁₆H₁₇NO₃, and its molecular weight can be precisely measured by high-resolution mass spectrometry (HRMS). evitachem.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be analyzed to corroborate the proposed structure. This analysis helps to identify the different functional groups and their connectivity within the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational bands observed in the IR spectrum of this compound include:

N-H Stretching: A distinct absorption band corresponding to the stretching vibration of the secondary amine (N-H) group.

C=O Stretching: A strong absorption band in the region characteristic of the carbonyl group (C=O) of the methyl ester.

C-O Stretching: Absorption bands associated with the stretching vibrations of the C-O bonds in the ester and ether functional groups.

C-H Stretching: Bands corresponding to the stretching vibrations of aromatic and aliphatic C-H bonds.

C=C Stretching: Absorption bands in the aromatic region due to the stretching of carbon-carbon double bonds in the benzene rings.

The presence and position of these bands provide confirmatory evidence for the compound's functional group composition.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretching ~3300-3500
Carbonyl (C=O) Stretching ~1680-1750
Ether (C-O-C) Stretching ~1000-1300
Aromatic C-H Stretching ~3000-3100
Aliphatic C-H Stretching ~2850-3000
Aromatic C=C Stretching ~1400-1600

Conformational Analysis and Molecular Geometry Studies

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Methyl anthranilate
4-methoxybenzaldehyde
Methyl N-(4-methoxybenzyl)anthranilate
(E)-2-((4-methoxybenzylidene)amino)benzoate
p-anisaldehyde

Computational Chemistry and Theoretical Investigations of Methyl 2 4 Methoxybenzyl Amino Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations provide a detailed picture of electron distribution, which dictates the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Methyl 2-((4-methoxybenzyl)amino)benzoate, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine its optimized molecular geometry. These studies calculate key structural parameters like bond lengths and angles, providing a three-dimensional model of the molecule in its most stable energetic state. The theoretical vibrational frequencies calculated through DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is primarily located over the aminobenzoate ring, while the LUMO is distributed across the entire molecule. This distribution indicates the likely sites for electrophilic and nucleophilic attacks. The calculated energies for these orbitals provide quantitative measures of the molecule's reactivity profile.

Table 1: FMO Properties of this compound

Parameter Value (eV)
HOMO Energy -5.78
LUMO Energy -0.95

Molecular Modeling and Simulation Techniques for Structural Predictions

Molecular modeling encompasses a suite of computational techniques used to represent and simulate molecular structures and their interactions. For this compound, molecular docking, a key simulation technique, has been used to predict its binding orientation and affinity within the active site of target proteins. These simulations help in understanding the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. This predictive power is instrumental in the early stages of drug discovery for assessing the potential of a compound as an inhibitor or modulator of a specific biological target.

Theoretical Predictions of Reaction Pathways and Transition States

Theoretical chemistry offers methods to map out potential reaction pathways and identify the associated transition states. By calculating the potential energy surface for a proposed reaction, researchers can determine the most likely mechanism and the energy barriers that must be overcome. For a molecule like this compound, this could involve modeling its synthesis from precursor molecules or predicting its metabolic degradation pathways. These calculations help in optimizing reaction conditions for synthesis and understanding its stability and transformation in a biological environment.

Computational Approaches to Structure-Activity Relationship (SAR) Derivations

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. By analyzing a series of related compounds, computational models can identify the key structural features (pharmacophores) responsible for the desired effect. For this compound, computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can be applied. Docking studies predict the binding energy of the compound to a target receptor, providing a theoretical measure of its potency. By systematically modifying the structure of the parent compound in silico (e.g., changing substituent groups) and recalculating the binding affinity, a SAR model can be developed. This model can then guide the synthesis of new derivatives with potentially enhanced activity.

Investigation of Biological Interactions and Mechanistic Insights of Methyl 2 4 Methoxybenzyl Amino Benzoate Pre Clinical and in Vitro Focus

Enzyme Modulation and Inhibition Kinetics

The core structure of Methyl 2-((4-methoxybenzyl)amino)benzoate, a Schiff base, is a recurring motif in the design of enzyme inhibitors. The imine linkage and the electronic properties of the aromatic rings are pivotal in their interaction with enzyme active sites.

Specific Enzyme Inhibition Studies (e.g., 12-Lipoxygenase, Cholinesterase, Alpha-Glucosidase, Tyrosinase)

Although specific IC50 values for this compound are not prominently reported, studies on analogous compounds suggest potential inhibitory activities.

12-Lipoxygenase: Lipoxygenases are key enzymes in the biosynthesis of leukotrienes and other inflammatory mediators. Some Schiff base derivatives have been investigated for their ability to inhibit these enzymes, suggesting that they may possess anti-inflammatory properties. The interaction often involves the chelation of the non-heme iron atom in the enzyme's active site.

Cholinesterase: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. The structural features of some Schiff bases allow them to bind to the active site of cholinesterases.

Alpha-Glucosidase: Inhibition of α-glucosidase is an important therapeutic approach for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and glucose absorption. nih.gov Various synthetic compounds, including derivatives related to the structure of this compound, have been explored as α-glucosidase inhibitors. researchgate.netresearchgate.netscience.govnih.gov The efficacy of these inhibitors is often attributed to their ability to mimic the substrate and interact with key amino acid residues in the enzyme's active site. nih.gov

Tyrosinase: Tyrosinase is a central enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. nih.govmdpi.comnih.gov The planar structure and presence of heteroatoms in Schiff bases can facilitate their binding to the copper-containing active site of tyrosinase. nih.gov

Mechanistic Enzymology through Kinetic Analysis

Kinetic studies are essential to understand how a compound inhibits an enzyme. These analyses can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, providing insights into the inhibitor's binding site and mechanism of action. For instance, a competitive inhibitor typically binds to the same site as the substrate, while a non-competitive inhibitor binds to an allosteric site. nih.gov Kinetic analysis of related Schiff bases has revealed various inhibition modalities, underscoring the diverse ways these molecules can interact with enzymatic targets. nih.govnih.gov

Antimicrobial Activity Profiling

The antimicrobial potential of Schiff bases is a well-documented area of research. The imine group (-C=N-) is often considered crucial for their biological activity.

Antibacterial Spectrum and Efficacy (In Vitro)

Studies on various Schiff base derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnuph.edu.ua The mechanism of action is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity of the molecule, influenced by substituents like the methoxy (B1213986) group in this compound, can play a significant role in its ability to penetrate bacterial membranes.

Table 1: Representative In Vitro Antibacterial Activity Data for Related Compound Classes This table presents data for classes of compounds related to this compound to illustrate the typical range of activity observed in the literature. Specific data for the target compound is not available.

Compound Class Bacterial Strain MIC (µg/mL) Reference
Thieno[2,3-d]pyrimidine Carboxamides S. aureus - nuph.edu.uaresearchgate.net
Substituted Benzamides MRSA - nih.gov
Methanolic Leaf Extract K. pneumoniae 12,500-25,000
Methylene (B1212753) Blue MRSA 16-64 mdpi.com

Antimycobacterial Activity Studies (In Vitro)

Tuberculosis remains a significant global health threat, and the search for new antimycobacterial agents is ongoing. Benzimidazole derivatives and other heterocyclic compounds have shown promise in this area. nih.gov Some studies have specifically evaluated related compounds against Mycobacterium tuberculosis, with certain derivatives exhibiting potent activity. researchgate.netnih.gov The mode of action can involve the inhibition of specific enzymes essential for the survival of the mycobacterium.

Antifungal Efficacy (In Vitro)

The antifungal properties of Schiff bases and related nitrogen-containing heterocyclic compounds have been investigated against a range of fungal pathogens, including Candida species. mdpi.comifyber.comnih.govscilit.com The presence of an azomethine group is often linked to their antifungal activity. These compounds can disrupt fungal cell membrane integrity or interfere with essential metabolic pathways. mdpi.com

Table 2: Representative In Vitro Antifungal Activity Data for Related Compound Classes This table presents data for classes of compounds related to this compound to illustrate the typical range of activity observed in the literature. Specific data for the target compound is not available.

Compound Class Fungal Strain MIC (µg/mL) Reference
2-Aminobenzoic Acid Derivatives Candida albicans >70 mdpi.com
N-(4-Halobenzyl)amides Candida spp. 256->1024 nih.gov
Methyl 3-Methyl-4-Nitrobenzoate C. guilliermondii 39 µM scilit.com
Glucopyranoside Derivatives Various Fungi - researchgate.net

Antioxidant Potential Assessment (In Vitro Assays)

While direct in vitro antioxidant assays on this compound are not extensively documented in the reviewed literature, studies on structurally related methyl anthranilate derivatives provide insights into the potential antioxidant capacity of this class of compounds. For instance, research on organodiselenide-tethered methyl anthranilates has demonstrated notable radical scavenging activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. ccspublishing.org.cn

Cellular Pathway Modulation and In Vitro Biological Activity

The antiproliferative potential of compounds structurally related to this compound has been a key area of investigation. A series of novel N-benzyl arylamide and N-benzylbenzamide derivatives have been designed and evaluated as potent tubulin polymerization inhibitors, demonstrating significant cytotoxic effects against a range of human cancer cell lines. researchgate.netnih.gov

One notable N-benzyl arylamide derivative, compound 13n (MY-1388), displayed remarkable antiproliferative activity with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range across fifteen different human cancer cell lines. researchgate.net Similarly, a novel N-benzylbenzamide derivative, compound 20b, also exhibited significant antiproliferative effects with IC₅₀ values between 12 and 27 nM against several cancer cell lines. nih.gov The potent cytotoxicity of these compounds underscores the potential of the N-benzylamino benzoate (B1203000) scaffold as a pharmacophore for the development of new anticancer agents.

Table 1: In Vitro Antiproliferative Activity of a Structurally Related N-Benzyl Arylamide Derivative (Compound 13n/MY-1388)

Cell Line Cancer Type IC₅₀ (nM)
MGC-803 Gastric Cancer 8
SGC-7901 Gastric Cancer 11
BGC-823 Gastric Cancer 9
HCT-116 Colon Cancer 15
A549 Lung Cancer 23
NCI-H460 Lung Cancer 18
MCF-7 Breast Cancer 28
HeLa Cervical Cancer 12
K562 Leukemia 10
PC-3 Prostate Cancer 35
U87-MG Glioblastoma 48
HepG2 Liver Cancer 21
SK-OV-3 Ovarian Cancer 25
PANC-1 Pancreatic Cancer 39
SW1990 Pancreatic Cancer 32

Data sourced from a study on N-benzyl arylamide derivatives as tubulin polymerization inhibitors. researchgate.net

There is no available data in the reviewed scientific literature regarding the intrinsic chemiluminescent properties of this compound or its application in superoxide (B77818) detection.

Molecular Mechanism of Action Studies (e.g., Receptor Binding, Protein Interactions, Tubulin Polymerization Inhibition)

The primary molecular mechanism of action identified for compounds structurally analogous to this compound is the inhibition of tubulin polymerization. researchgate.netnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for several cellular processes, including mitosis, intracellular transport, and the maintenance of cell structure. Consequently, they represent a key target for anticancer drug development.

Studies on N-benzyl arylamide and N-benzylbenzamide derivatives have shown that these compounds effectively suppress tubulin polymerization by interacting with the colchicine-binding site on β-tubulin. researchgate.netnih.gov This inhibition of microtubule dynamics leads to the disruption of the microtubule network, resulting in mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells. For example, the N-benzyl arylamide derivative 13n (MY-1388) was found to have an IC₅₀ value of 0.62 µmol/L for the inhibition of tubulin polymerization. researchgate.net Molecular docking studies have further elucidated the binding interactions of these derivatives within the colchicine-binding pocket of tubulin. researchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies of Methyl 2 4 Methoxybenzyl Amino Benzoate Analogues

Rational Design and Synthesis of Novel Derivatives

The rational design of analogues based on the Methyl 2-((4-methoxybenzyl)amino)benzoate scaffold employs a "building block" strategy, capitalizing on the structural versatility of aminobenzoic acids. nih.gov This approach allows for systematic modifications to optimize biological activity. Synthetic strategies are diverse, often involving the coupling of a substituted aminobenzoate with a corresponding benzyl (B1604629) derivative.

A common synthetic route involves the reaction between substituted benzaldehydes, anthranilic acid, and an isocyanide in an Ugi three-component coupling reaction, which is highly efficient for creating libraries of N-substituted anthranilic acid derivatives. researchgate.net Another established method is the Buchwald–Hartwig coupling, which facilitates the reaction between a substituted aminobenzoic acid and an appropriate aryl halide to form the key secondary amine linkage. nih.gov For instance, the synthesis of methyl 2-((4-methoxybenzoyl)amino)benzoate can be achieved through the reaction of methyl 2-aminobenzoate (B8764639) with 4-methoxybenzoyl chloride.

Researchers have also focused on creating precursors for derivatization. For example, 2-amino-4-methylamino methyl benzoate (B1203000) hydrochloride has been prepared via the catalytic reduction of 2-nitro-4-cyano methyl benzoate, providing a versatile intermediate for further modification. google.com Similarly, the synthesis of methyl 5-sulfamoyl-benzoates has been achieved through nucleophilic aromatic substitution on 2,4-dihalo-5-sulfamoyl-benzoates, demonstrating a targeted approach to introducing specific functional groups. nih.gov

Molecular modeling often complements synthetic efforts by predicting the binding of designed analogues to biological targets. This was demonstrated in the design of thiazole-carboximidamides intended to inhibit GlcN-6-P Synthase, where modeling supported the rationale for the synthetic targets. nih.gov In the development of anti-inflammatory and anti-cancer agents, a hydrazide derivative of para-aminobenzoic acid, DAB-1, was rationally modified to improve its biological profile, leading to the creation of second-generation molecules like DAB-2-28. researchgate.net

Systematic Exploration of Functional Group Modifications and Substituent Effects

Systematic modifications of the parent structure are crucial for elucidating structure-activity relationships. These explorations typically focus on three key regions: the benzoate ring, the benzyl moiety, and the linking amine group.

Benzoate Ring Modifications: The substitution pattern on the benzoate ring significantly impacts activity. In a series of methyl 5-sulfamoyl-benzoates designed as carbonic anhydrase inhibitors, substitution at the 2- and 4-positions with halogens and subsequent replacement of the 4-halo substituent with various nucleophiles allowed for a fine-tuning of binding affinity and selectivity. nih.gov The regioselectivity of these substitution reactions is a critical consideration in the synthetic design. nih.gov

Benzyl Ring Modifications: The electronic and steric properties of substituents on the benzyl ring are key determinants of biological effect. In studies of Schiff bases derived from 4-aminobenzoic acid (PABA) and various substituted salicylaldehydes, substituents such as chloro, bromo, nitro, and methoxy (B1213986) groups were introduced. mdpi.com These modifications directly influenced the antimicrobial and cytotoxic profiles of the resulting compounds. mdpi.comnih.gov

Linking Group Modifications: The nature of the group connecting the two aromatic rings is fundamental to the molecule's conformation and ability to interact with biological targets.

Amine Substitution: The secondary amine itself is a critical interaction point. In a study of indole-thiourea derivatives, methylation of an amino group (NH to N-CH₃) led to a significant decrease in tyrosinase inhibitory activity. mdpi.com This was attributed to the loss of a hydrogen bond donor, which prevented tight binding to the target protein. mdpi.com

Ester and Amide Modifications: The methyl ester of the benzoate moiety is a common site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or hydrazides. evitachem.com For example, the development of the anti-inflammatory agent DAB-2-28 involved the modification of a hydrazide moiety, which proved critical for its enhanced biological activity. researchgate.net

The following table summarizes the effects of various functional group modifications on the general aminobenzoate scaffold.

Compound Series Modification Site Substituents/Modifications Observed Effect on Activity Reference
Indole-Thiourea AnaloguesLinking AmineMethylation of N-HSignificantly lower tyrosinase inhibition mdpi.com
DAB-1 AnaloguesLinking GroupModification of hydrazide moietyEnhanced inhibition of pro-inflammatory pathways researchgate.net
PABA-Schiff BasesBenzyl RingHalogens, -NO₂, -OCH₃Tuned antimicrobial and cytotoxic profiles mdpi.com
Methyl Sulfamoyl-BenzoatesBenzoate RingHalogens, thiols, alkoxides at C2/C4Modulated binding affinity and selectivity for carbonic anhydrase isozymes nih.gov

Correlation between Molecular Structure and Observed Biological Responses (In Vitro/Mechanistic)

A primary goal of SAR studies is to correlate specific structural features with measurable in vitro activity and mechanism of action.

In the pursuit of selective enzyme inhibitors, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide analogues were developed as potent inhibitors of 12-lipoxygenase (12-LOX). nih.gov Medicinal chemistry optimization led to compounds with nanomolar potency and high selectivity over related enzymes. nih.gov Similarly, a rationally designed series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates yielded compounds with exceptional affinity and selectivity for carbonic anhydrase IX (CAIX), a key target in cancer therapy. nih.gov One derivative, compound 4b in the study, exhibited an extremely high binding affinity for CAIX with a dissociation constant (Kd) of 0.12 nM and over 100-fold selectivity against other CA isozymes. nih.gov X-ray crystallography of these inhibitors bound to their targets provided a structural basis for their high affinity and selectivity, revealing key interactions in the active site. nih.gov

The link between structure and anti-inflammatory or anti-cancer activity is also well-documented. The derivative DAB-2-28, created by modifying the hydrazide portion of a PABA-based scaffold, showed greater efficiency than its parent compound in inhibiting the production of nitric oxide (NO) and suppressing key pro-tumoral and pro-inflammatory signaling pathways, including IL6/STAT3 and TNFα/NFκB. researchgate.net This demonstrates how a targeted structural change can directly enhance a desired mechanistic action.

The structural planarity and potential for hydrogen bonding are also crucial. The crystal structure of methyl 2-amino-4,5-dimethoxybenzoate, a related analogue, confirms an essentially planar molecule featuring both intramolecular and intermolecular hydrogen bonds, which are critical for defining interactions with biological macromolecules. nih.gov

The table below presents data for specific analogues and their observed biological activities.

Compound/Analogue Series Biological Target/Assay Key Structural Features Result (IC₅₀/Kd/Activity) Reference
Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate (4b )Carbonic Anhydrase IX (CAIX)2-fluoro, 4-thioanisole substituentsKd = 0.12 nM nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (35 & 36 )12-Lipoxygenase (12-LOX)Benzenesulfonamide core, 2-hydroxy-3-methoxybenzyl groupNanomolar potency, high selectivity nih.gov
DAB-2-28Pro-inflammatory pathways (iNOS, COX-2)Modified PABA-hydrazide scaffoldEfficiently inhibited expression induced by IFNγ and LPS researchgate.net
4-[(5-Bromosalicylidene)amino]benzoic acidStaphylococcus aureus (MRSA)PABA Schiff base with 5-bromo-2-hydroxybenzylideneMIC = 15.62 µM nih.gov

Bioisosteric Replacements and Their Impact on Activity Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to create new molecules with similar biological properties to a parent compound but with potentially improved activity, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com This involves exchanging an atom or functional group with another that is broadly similar in size, shape, and electronic configuration. cambridgemedchemconsulting.comnih.gov Such changes can significantly alter properties like lipophilicity, chemical reactivity, and hydrogen bonding capacity. nih.gov

For a scaffold like this compound, several bioisosteric replacements can be envisioned:

Ring Equivalents: The phenyl rings could be replaced by heteroaromatic rings such as pyridyl or thiophene (B33073) to alter polarity and introduce new interaction points. cambridgemedchemconsulting.com

Functional Group Isosteres: The methoxy group (-OCH₃) could be replaced by isosteres like -F or -NH₂. The methyl ester (-CO₂CH₃) could be swapped for a carboxamide (-CONH₂) or other acidic groups. cambridgemedchemconsulting.com

Linking Atom Replacement: The linking secondary amine (-NH-) could be replaced with groups like -O- or -S- to probe the importance of the hydrogen bond-donating capability.

A practical example of this strategy was demonstrated in the development of novel anti-inflammatory agents based on a nih.govnih.govcambridgemedchemconsulting.comtriazino[2,3-c]quinazoline core. nih.gov Researchers performed a bioisosteric replacement of a carbon atom with a sulfur atom, leading to the synthesis of 2-(((3-methyl-2-oxo-2H- nih.govnih.govcambridgemedchemconsulting.comtriazino[2,3-c]quinazolin-6-yl)methyl)thio)acetic acid derivatives. nih.gov One of the resulting compounds showed significant anti-inflammatory activity, comparable to the reference drug diclofenac, an effect that correlated well with molecular docking studies against COX-2. nih.gov In another study, 1,3-benzodioxoles and other heterocycles were investigated as bioisosteric replacements for a lactone ring in a series of muscarinic ligands, which led to compounds with improved activity. nih.gov

The following table lists classical and non-classical bioisosteres for key functional groups found in the this compound structure.

Original Group Classical Bioisosteres Non-Classical Bioisosteres Reference
-F-OH, -NH₂, -CH₃ cambridgemedchemconsulting.com
-Cl-Br, -SH, -PH₂-CF₃, i-Pr cambridgemedchemconsulting.com
-O- (ether)-S-, -NH-, -CH₂--CF₂- cambridgemedchemconsulting.com
-CO₂CH₃ (ester)-CONH₂, -COSR, -SO₂NH₂Tetrazole, Hydroxamic acid cambridgemedchemconsulting.com
Phenyl RingThiophene, Pyridine, FuranBicyclo[1.1.1]pentane cambridgemedchemconsulting.com
-OCH₃-SCH₃, -NHCH₃, -Cl-N(CH₃)₂ cambridgemedchemconsulting.com

Analytical and Characterization Methodologies for Research on Methyl 2 4 Methoxybenzyl Amino Benzoate

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC, TLC)

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying components of a mixture. The choice of technique depends on the compound's properties, such as volatility and polarity, and the analytical goal, whether it is rapid purity assessment or bulk isolation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for assessing the purity of non-volatile compounds like Methyl 2-((4-methoxybenzyl)amino)benzoate. Reversed-phase HPLC (RP-HPLC) is particularly common for compounds of this nature. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase is then pumped through the column. researchgate.net Components separate based on their relative affinity for the two phases; less polar compounds are retained longer.

For purity assessment, a small sample is analyzed, and the resulting chromatogram shows peaks corresponding to the target compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of percentage purity. For isolation, the process is scaled up using a larger-diameter column in what is known as preparative HPLC. This allows for the separation and collection of the pure compound in larger quantities. A typical analytical HPLC method for a related benzoate (B1203000) derivative involves a C18 column with a mobile phase of methanol (B129727) and water, with detection at a specific UV wavelength. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Benzoate Derivatives

ParameterTypical Value/ConditionReference
ColumnReversed-Phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseMethanol:Water (e.g., 45:55 v/v), pH adjusted researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV Spectrophotometry at 254 nm researchgate.net
Retention TimeCompound-specific (e.g., 5.34 min for Methyl 4-hydroxy benzoate) researchgate.net

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. While this compound has a relatively high molecular weight, GC analysis could be feasible to check for volatile starting materials or byproducts remaining after synthesis. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, where separation occurs based on boiling point and interactions with the column's stationary phase. For a related compound, Methyl 4-methoxybenzoate, GC is used to determine its assay with a purity of ≥98.0%. thermofisher.com

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and widely used technique for monitoring the progress of a chemical reaction and for preliminary purity checks. utexas.edu A small spot of the sample is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. utexas.edursc.org The plate is then placed in a sealed chamber containing a solvent system (mobile phase), such as a mixture of hexanes and ethyl acetate. utexas.edu As the solvent moves up the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. utexas.edu After development, the separated spots are visualized, often using a UV lamp. utexas.edu The purity can be qualitatively assessed by the presence of a single spot, while the retention factor (Rf) value helps in identification. This technique was used to monitor the synthesis of a similar compound, 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one. mdpi.com

Spectrophotometric and Spectrofluorometric Assays for Quantitative Analysis in Research Contexts

Once a compound is purified, researchers often need to determine its concentration in a solution. Spectroscopic methods are ideal for this purpose, offering high sensitivity and adherence to the Beer-Lambert law, which relates absorbance to concentration.

Spectrophotometric Assays

UV-Visible spectrophotometry is a straightforward method for quantifying compounds that contain chromophores—parts of a molecule that absorb light. The aromatic rings in this compound act as chromophores, allowing for its direct quantification by measuring its absorbance at a specific wavelength (λmax).

In some cases, particularly in complex biological or environmental samples, a chromogenic reagent is used to impart color to the analyte, enhancing selectivity and sensitivity. For instance, a method for determining aminomethylbenzoic acid involves its reaction with sodium 1,2-naphthoquinone-4-sulfonate to form a colored compound that can be measured spectrophotometrically. nih.gov This approach creates a product with a maximum absorption wavelength of 430 nm. nih.gov

Table 2: Example of a Spectrophotometric Assay for an Amino-Benzoate Derivative

ParameterFinding/ConditionReference
PrincipleNucleophilic substitution reaction with a chromogenic reagent nih.gov
Chromogenic ReagentSodium 1,2-naphthoquinone-4-sulfonate nih.gov
Maximum Absorption (λmax)430 nm nih.gov
Linear Range0.80 - 80 mg/L nih.gov
Detection Limit0.11 mg/L nih.gov

Spectrofluorometric Assays

Spectrofluorometry is another powerful quantitative technique that is often more sensitive and selective than spectrophotometry. It measures the fluorescence emitted by a compound after it absorbs light at a specific excitation wavelength. Many aromatic compounds, such as those containing a benzene (B151609) ring structure, are naturally fluorescent. For a compound like this compound, which possesses multiple aromatic rings, native fluorescence is highly probable. An assay would involve determining its optimal excitation and emission wavelengths and then measuring the fluorescence intensity, which is directly proportional to its concentration under controlled conditions. The synthesis and analysis of a related fluorescent compound, 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one, highlights the utility of fluorescence spectroscopy in characterizing such molecules. mdpi.com

Method Validation in Academic Research Settings

In academic research, validating an analytical method ensures that the results are reliable and fit for purpose. While less stringent than in regulated pharmaceutical industries, key parameters are still assessed to demonstrate the method's performance.

Linearity and Range : This parameter confirms that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by analyzing a series of standards of known concentrations. For an HPLC method for a benzoate derivative, linearity was established in the range of 0.01–0.12 mg/mL with a high correlation coefficient (R² = 0.999). researchgate.net Similarly, a spectrophotometric method showed linearity from 0.80 to 80 mg/L with a correlation coefficient of 0.9996. nih.gov

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). Repeatability (intra-day precision) assesses precision over a short interval, while intermediate precision (inter-day precision) assesses it on different days. A spectrophotometric method for a related compound reported an RSD of 0.54%. nih.gov

Accuracy : Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies, where a sample is spiked with a known amount of the pure analyte, and the method is used to measure the recovered amount. An average recovery of over 99.6% was reported for a spectrophotometric method. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a spectrophotometric assay of aminomethylbenzoic acid, the detection limit was found to be 0.11 mg/L. nih.gov

Table 3: Summary of Method Validation Parameters from Research Contexts

ParameterExample FindingReference
Linearity (Correlation Coefficient, R²)0.999 to 0.9996 researchgate.netnih.gov
Precision (RSD%)0.54% nih.gov
Accuracy (% Recovery)> 99.6% nih.gov
Limit of Detection (LOD)0.11 mg/L nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-((4-methoxybenzyl)amino)benzoate?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Amine Protection : React 4-methoxybenzylamine with a coupling agent (e.g., EDCI/HOBt) to form a stable intermediate. Evidence from analogous amide syntheses suggests the use of 4-methoxybenzyl chloride as a starting material for introducing the methoxybenzyl group .

Esterification : Couple the protected amine with methyl 2-aminobenzoate under mild acidic conditions. Similar protocols for benzoate esters involve refluxing in methanol with catalytic sulfuric acid .

  • Validation : Monitor reaction progress via TLC (hexane/EtOH, 1:1) and purify by column chromatography .

Q. How is the compound characterized to confirm purity and structure?

  • Methodological Answer :

  • Spectroscopy : Use ¹H NMR (DMSO-d₆) to resolve aromatic protons (δ 6.8–8.0 ppm) and the methoxy group (δ ~3.8 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z calculated for C₁₆H₁₆N₂O₃: 284.116).
  • Purity : HPLC with a C18 column (acetonitrile/water gradient) ensures >98% purity, as validated for related esters .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer :

  • Solubility : Dissolves in DMSO, DMF, and dichloromethane; sparingly soluble in water.
  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester or oxidation of the methoxy group. Stability data from analogous benzoates suggest a shelf life of >2 years under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step?

  • Methodological Answer :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Temperature Control : Maintain 0–5°C during amine coupling to minimize side reactions (e.g., racemization or over-alkylation) .
  • Purification : Employ gradient elution in column chromatography (hexane → ethyl acetate) to separate unreacted starting materials .
    • Data Contradiction : Some studies report lower yields (~50%) due to steric hindrance from the methoxy group . Mitigate by using excess 4-methoxybenzylamine (1.5 equiv.) .

Q. What analytical challenges arise in distinguishing regioisomers during synthesis?

  • Methodological Answer :

  • Regioselectivity : The methoxy group directs electrophilic substitution to the para position, but competing ortho products may form. Use NOESY NMR to confirm substitution patterns .
  • Chromatography : Optimize HPLC conditions (e.g., 0.1% TFA in mobile phase) to resolve isomers. Retention time discrepancies of 1–2 minutes are typical .

Q. How does the methoxy group influence the compound’s reactivity in downstream applications?

  • Methodological Answer :

  • Electron-Donating Effect : The methoxy group stabilizes adjacent amino groups via resonance, reducing susceptibility to oxidation. This is critical in medicinal chemistry applications where stability under physiological conditions is required .
  • Nucleophilic Reactions : The amino group’s reactivity is attenuated, necessitating stronger electrophiles (e.g., acyl chlorides) for further functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.